1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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Overview
Description
1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. One common method involves the use of a Pictet-Spengler reaction, where the aldehyde reacts with an amine to form an imine intermediate, which then undergoes cyclization to form the quinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives
- Chromenes
- Benzochromenes
- Quinoline acrylamides containing 2,3,4-trimethoxyphenyl
Uniqueness
1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-18-11-9-15(21(26-2)22(18)27-3)16-12-19(24)23-17-10-8-13-6-4-5-7-14(13)20(16)17/h4-11,16H,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOMURAEUWFXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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